4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide
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Overview
Description
4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide is a heterocyclic compound that contains a sulfur atom within its ring structure
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects on enzymes like pdk1 and ldha . These enzymes play crucial roles in glucose metabolism and are often upregulated in proliferating tumor cells .
Mode of Action
Similar compounds have been shown to inhibit enzymes like pdk1 and ldha . This inhibition could potentially disrupt the reprogrammed glucose metabolism in tumor cells, affecting their proliferation .
Biochemical Pathways
Given its potential inhibitory effects on enzymes like pdk1 and ldha , it could impact pathways related to glucose metabolism. Disruption of these pathways could lead to downstream effects on cell proliferation, particularly in tumor cells .
Result of Action
Similar compounds have shown cytotoxic activities, suggesting potential anti-tumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexanone with ethyl cyanoacetate in the presence of sulfur to form the thiophene ring . The sulfonamide group can then be introduced through sulfonation reactions using reagents such as chlorosulfonic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiophene derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid
- 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester
- 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid
Uniqueness
4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and biological activities compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWJMGLVOQOLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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